N-[2-(Benzyloxy)benzoyl]-D-threonine
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Overview
Description
N-[2-(Benzyloxy)benzoyl]-D-threonine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzyloxy group attached to a benzoyl moiety, which is further linked to D-threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)benzoyl]-D-threonine typically involves the following steps:
Formation of Benzyloxybenzoyl Chloride: The initial step involves the reaction of 2-hydroxybenzophenone with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)benzophenone. This intermediate is then converted to 2-(benzyloxy)benzoyl chloride using thionyl chloride.
Coupling with D-Threonine: The 2-(benzyloxy)benzoyl chloride is then reacted with D-threonine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyloxy)benzoyl]-D-threonine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The benzoyl moiety can be reduced to a benzyl alcohol derivative.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
N-[2-(Benzyloxy)benzoyl]-D-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Benzyloxy)benzoyl]-D-threonine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the benzoyl moiety can engage in π-π stacking interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-D-threonine: Lacks the benzyloxy group, which may affect its binding properties.
N-[2-(Methoxy)benzoyl]-D-threonine: Contains a methoxy group instead of a benzyloxy group, which can alter its chemical reactivity and interactions.
Uniqueness
N-[2-(Benzyloxy)benzoyl]-D-threonine is unique due to the presence of the benzyloxy group, which enhances its hydrophobic interactions and binding affinity towards certain molecular targets. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
81254-79-7 |
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Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(2-phenylmethoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-12(20)16(18(22)23)19-17(21)14-9-5-6-10-15(14)24-11-13-7-3-2-4-8-13/h2-10,12,16,20H,11H2,1H3,(H,19,21)(H,22,23)/t12-,16+/m0/s1 |
InChI Key |
URTDGHWNBYTOOS-BLLLJJGKSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)C1=CC=CC=C1OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC=C1OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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